2-Methyl-6-piperidin-1-ylbenzaldehyde

Description

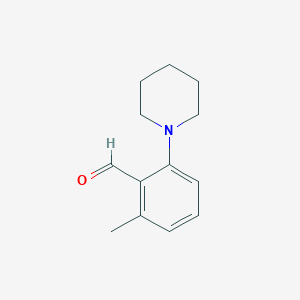

Structure

3D Structure

Properties

CAS No. |

808133-86-0 |

|---|---|

Molecular Formula |

C13H17NO |

Molecular Weight |

203.28 g/mol |

IUPAC Name |

2-methyl-6-piperidin-1-ylbenzaldehyde |

InChI |

InChI=1S/C13H17NO/c1-11-6-5-7-13(12(11)10-15)14-8-3-2-4-9-14/h5-7,10H,2-4,8-9H2,1H3 |

InChI Key |

UPVDTLMYDVLKFS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCCCC2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 6 Piperidin 1 Ylbenzaldehyde and Analogues

Direct Synthesis Approaches to the Core Structure

Direct synthesis of the 2-methyl-6-aminobenzaldehyde core is not straightforward due to the directing effects of the substituents. A common strategy involves the functionalization of a pre-existing aromatic ring. One plausible route begins with the reduction of a corresponding nitro-substituted precursor. For instance, 2-methyl-6-nitrobenzaldehyde (B11629) can be reduced to 2-methyl-6-aminobenzaldehyde. The chemical synthesis of o-aminobenzaldehydes is often achieved through the reduction of o-nitrobenzaldehydes using reagents like aqueous ferrous sulfate (B86663) and ammonia. researchgate.net An alternative method involves the reduction of o-nitrotoluene using sodium polysulfide in the presence of a functionalized ionic liquid catalyst, which proceeds under mild conditions. patsnap.comorgsyn.org

Another approach is the directed ortho-metalation (DoM) strategy. Starting with a protected benzaldehyde (B42025), such as the N,N-dimethyl hydrazone, a strong base like n-butyllithium can be used to deprotonate the ortho position. Subsequent quenching with an electrophile, such as methyl iodide, would install the methyl group. However, introducing two different substituents at both ortho positions sequentially via DoM can be challenging and may require careful selection of directing groups and reaction conditions to control regioselectivity.

Tandem reactions offer an efficient pathway for synthesizing ortho-substituted benzaldehydes in a single pot. acs.org This can involve an in situ formation of an alpha-amino alkoxide from formamide (B127407) and an organolithium reagent, followed by a second deprotonation and reaction with an electrophile to introduce the desired ortho-substituent. acs.org

Strategies for Aryl-Piperidine Linkage Formation

The formation of the bond between the aromatic ring and the piperidine (B6355638) nitrogen is a critical step. Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for this transformation. The Buchwald-Hartwig amination, which uses a palladium catalyst with a suitable phosphine (B1218219) ligand, is a premier method for coupling aryl halides or triflates with amines. A plausible synthesis for the target molecule could involve the reaction of 2-bromo-6-methylbenzaldehyde (B2506949) with piperidine under Buchwald-Hartwig conditions.

Another strategy is Nucleophilic Aromatic Substitution (SNAr). This reaction requires an aromatic ring that is activated by electron-withdrawing groups and contains a good leaving group, such as a halogen. For a precursor like 2-fluoro-6-methylbenzaldehyde, the fluorine atom is activated towards substitution by the strongly electron-withdrawing aldehyde group, allowing for direct reaction with piperidine, often under thermal conditions or with the aid of a base.

The table below summarizes typical conditions for these aryl-amine coupling reactions.

| Coupling Method | Precursor Example | Catalyst/Reagents | Conditions | Typical Yield |

| Buchwald-Hartwig | 2-Bromo-6-methylbenzaldehyde | Pd2(dba)3, XPhos, NaOtBu | Toluene, 100 °C | Good to Excellent |

| SNAr | 2-Fluoro-6-methylbenzaldehyde | K2CO3 | DMSO, 120 °C | Moderate to Good |

Data are representative and compiled from general knowledge of these reaction types.

Regioselective Synthesis Pathways and Control

Achieving the specific 1,2,6-substitution pattern on the benzaldehyde ring requires meticulous regiocontrol. The synthetic strategy often begins with a disubstituted benzene (B151609) derivative where the relative positions of the substituents are already established.

One effective pathway starts from 2,6-dibromotoluene. A regioselective monolithiation followed by quenching with a formylating agent (e.g., N,N-dimethylformamide, DMF) could yield 2-bromo-6-methylbenzaldehyde. This intermediate can then undergo a Buchwald-Hartwig amination with piperidine to furnish the final product. The regioselectivity of the initial lithiation is controlled by the directing and steric effects of the existing substituents.

An alternative route could start from 2-methylaniline (o-toluidine). Protection of the amino group, followed by directed ortho-bromination, formylation, and finally, deprotection and reaction with a piperidine precursor would be a lengthy but controlled sequence. The development of 1,3- and 1,4-benzdiyne equivalents also offers novel pathways for the regioselective synthesis of polycyclic heterocycles, which could be adapted for constructing complex substituted benzene rings. rsc.org

A modular 5+1 cyclization approach has been reported for the diastereoselective synthesis of N-(hetero)aryl piperidines, which could be adapted for the target structure. researchgate.netnih.gov This method involves a reductive amination/aza-Michael reaction sequence that allows for the rapid construction of complex polysubstituted rings from readily available amines and carbonyl compounds. researchgate.netnih.gov

Stereoselective Synthesis of Piperidine Derivatives

For the synthesis of analogues where the piperidine ring itself is chiral, stereoselective methods are essential. These approaches focus on controlling the formation of new stereocenters on the piperidine ring.

The deprotonation of N-protected piperidines at a position alpha to the nitrogen atom, followed by reaction with an electrophile (a lithiation-trapping sequence), is a powerful method for creating substituted piperidines. whiterose.ac.uk When the piperidine ring already contains a substituent, this process can be highly diastereoselective. For instance, the lithiation of N-Boc-2-arylpiperidines followed by quenching with an electrophile can yield 2,2-disubstituted piperidines with high diastereoselectivity. rsc.org The stereochemical outcome is often governed by the thermodynamic stability of the lithiated intermediate, where the organolithium species adopts a conformation that minimizes steric strain. acs.org

In situ IR spectroscopy has been used to optimize lithiation conditions, identifying n-BuLi in THF at -50 °C for 5-30 minutes as optimal for N-Boc-2-phenylpiperidine. acs.org

| Substrate | Base/Conditions | Electrophile | Product Configuration | Diastereomeric Ratio (d.r.) |

| N-Boc-2-phenylpiperidine | n-BuLi / THF, -78 °C | MeI | 2-Methyl-2-phenylpiperidine | High (retention) |

| N-Boc-piperidine | s-BuLi / (-)-sparteine | PhCHO | 2-(Hydroxy(phenyl)methyl)piperidine | >95:5 |

This table presents illustrative examples based on established methodologies. whiterose.ac.ukrsc.org

Epimerization is a valuable strategy for converting a kinetically formed, less stable diastereomer into the thermodynamically more stable one. This is particularly useful in piperidine synthesis, where the chair conformation leads to distinct axial and equatorial substituent positions. Base- or acid-catalyzed epimerization can be used to equilibrate a mixture of diastereomers. For example, a cis-2,6-disubstituted piperidine can be converted to the more stable trans isomer by treatment with a base, which deprotonates the carbon alpha to a carbonyl group or a similar activating feature, allowing for inversion of the stereocenter. Hydrogenation of substituted pyridines often yields cis-piperidines, which can then be epimerized to the trans products.

To achieve enantioselective synthesis, chiral auxiliaries or asymmetric catalysts are employed. A chiral auxiliary is a chiral molecule that is temporarily incorporated into the substrate to direct a stereoselective transformation. nih.gov Evans oxazolidinones and sulfur-based auxiliaries derived from amino acids are commonly used. iupac.orgscielo.org.mx For example, an acyl group attached to a chiral auxiliary can undergo a diastereoselective aldol (B89426) or Michael reaction. The auxiliary is then cleaved to reveal the enantiomerically enriched product.

Asymmetric catalysis offers a more atom-economical approach. The enantioselective hydrogenation of a pyridine (B92270) or dihydropyridine (B1217469) precursor using a chiral transition metal catalyst (e.g., rhodium or iridium with a chiral phosphine ligand) can produce chiral piperidines with high enantiomeric excess (ee). nih.gov A rhodium-catalyzed asymmetric reductive Heck reaction of aryl boronic acids with pyridine derivatives has been shown to produce 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding chiral piperidines. acs.org

| Method | Chiral Source | Precursor Type | Product Type | Enantiomeric Excess (ee) |

| Chiral Auxiliary | Evans Oxazolidinone | N-Acyl Piperidine Precursor | Chiral Substituted Piperidine | >98% |

| Asymmetric Catalysis | Rh-(R)-BINAP | Dihydropyridine | Chiral 3-Arylpiperidine | Up to 99% |

Data are representative of the high selectivities achievable with these methods. nih.govacs.org

Synthesis via Aldehyde Functionality Incorporation or Transformation

A primary strategy for synthesizing 2-Methyl-6-piperidin-1-ylbenzaldehyde involves the introduction of the aldehyde group onto a pre-functionalized aromatic ring. This can be achieved through formylation reactions or by the transformation of other functional groups into an aldehyde.

Directed ortho-Metalation (DoM) is a powerful technique for the regioselective formylation of aromatic compounds. wikipedia.orguwindsor.ca In this approach, a directing metalation group (DMG) guides the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be quenched with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group. thieme-connect.de For the synthesis of the target molecule, a plausible precursor would be 1-methyl-3-(piperidin-1-yl)benzene. However, the directing ability of the piperidinyl group would need to effectively control the regioselectivity of the lithiation to the 2-position, overcoming potential steric hindrance from the adjacent methyl group.

The Vilsmeier-Haack reaction offers another route to formylate electron-rich aromatic rings. youtube.comjk-sci.comcambridge.orgorganic-chemistry.orgijpcbs.com This reaction employs a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride (POCl₃), which acts as the electrophile. cambridge.org The success of this method is contingent on the nucleophilicity of the aromatic ring. The presence of both an activating methyl group and a strongly activating piperidinyl group would likely make the precursor, 1-methyl-3-(piperidin-1-yl)benzene, sufficiently electron-rich to undergo this transformation.

Alternatively, the aldehyde functionality can be introduced by the transformation of a carboxylic acid or its derivatives . For instance, 2-methyl-6-(piperidin-1-yl)benzoic acid could be converted to the corresponding benzaldehyde. A common method involves the reduction of an activated carboxylic acid derivative, such as a Weinreb amide or an acyl chloride. acs.org The reduction of benzoyl chlorides to benzaldehydes can be achieved using specific reducing agents to avoid over-reduction to the corresponding alcohol.

| Method | Reagents | Key Features |

| Directed ortho-Metalation | Organolithium reagent, DMF | High regioselectivity guided by a directing group. wikipedia.orguwindsor.cathieme-connect.de |

| Vilsmeier-Haack Reaction | DMF, POCl₃ | Suitable for electron-rich aromatic compounds. youtube.comjk-sci.comcambridge.orgorganic-chemistry.orgijpcbs.com |

| Reduction of Carboxylic Acid Derivative | e.g., DIBAL-H on Weinreb amide | Avoids over-reduction to the alcohol. acs.org |

Multi-step Synthetic Pathways from Readily Available Precursors

Constructing 2-Methyl-6-piperidin-1-ylbenzaldehyde often necessitates a multi-step approach, starting from more common and commercially available chemicals. A key consideration in these pathways is the sequence of reactions to introduce the three substituents onto the benzene ring.

One logical pathway commences with a precursor that already contains the methyl and a leaving group at the desired positions, such as 2-bromo-6-methylbenzaldehyde . This intermediate can then undergo a nucleophilic aromatic substitution (SNAr) reaction with piperidine to yield the final product. The success of SNAr reactions is dependent on the electronic nature of the aromatic ring and the reaction conditions. nih.govpressbooks.publibretexts.org While the methyl group is slightly activating, the aldehyde group is deactivating, which could influence the feasibility of this step. The reaction may require elevated temperatures or the use of a catalyst.

Another multi-step approach could involve the oxidation of a benzylic precursor . For example, (2-methyl-6-(piperidin-1-yl)phenyl)methanol could be oxidized to the target aldehyde. A variety of selective oxidizing agents are available for the conversion of primary alcohols to aldehydes, such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂). TEMPO-mediated oxidation is another efficient method for this transformation. researchgate.net The synthesis of the alcohol precursor would be a preceding step in this pathway.

A summary of a potential multi-step pathway is presented below:

| Step | Reaction | Starting Material | Intermediate/Product |

| 1 | Bromination | 2-Methylbenzaldehyde | 2-Bromo-6-methylbenzaldehyde |

| 2 | Nucleophilic Aromatic Substitution | 2-Bromo-6-methylbenzaldehyde | 2-Methyl-6-piperidin-1-ylbenzaldehyde |

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis, particularly with palladium, has become a cornerstone of modern organic synthesis and offers efficient methods for the formation of C-N and C-C bonds.

Palladium-catalyzed cross-coupling reactions are highly effective for the synthesis of N-aryl compounds. The Buchwald-Hartwig amination, for instance, allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. nih.gov In the context of synthesizing 2-Methyl-6-piperidin-1-ylbenzaldehyde, a key step would be the coupling of 2-bromo-6-methylbenzaldehyde with piperidine. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., Xantphos, SPhos) is crucial for achieving high yields, especially with sterically hindered substrates.

Another palladium-catalyzed approach could involve a reductive Heck coupling . nih.gov While typically used for C-C bond formation, variations of this reaction can be adapted for the synthesis of complex heterocyclic structures.

The following table summarizes a potential transition metal-catalyzed approach:

| Reaction Type | Catalyst System (Example) | Substrates | Product |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / Xantphos | 2-Bromo-6-methylbenzaldehyde, Piperidine | 2-Methyl-6-piperidin-1-ylbenzaldehyde |

Reactivity and Mechanistic Investigations of 2 Methyl 6 Piperidin 1 Ylbenzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group is an electrophilic center, readily participating in reactions involving nucleophilic attack at the carbonyl carbon. Its reactivity is modulated by the electronic and steric effects of the substituents on the benzene (B151609) ring.

Nucleophilic Addition Reactions (e.g., imine formation, α-aminophosphonate synthesis)

The carbonyl carbon of 2-Methyl-6-piperidin-1-ylbenzaldehyde is susceptible to nucleophilic addition, a foundational reaction for this functional group. This reactivity is central to the formation of imines and the synthesis of α-aminophosphonates.

Imine Formation: The reaction of the aldehyde with primary amines leads to the formation of imines (Schiff bases). This condensation reaction is a reversible process that typically requires acid catalysis to facilitate the dehydration of the intermediate hemiaminal. The steric hindrance from the ortho-methyl and piperidine (B6355638) groups may influence the rate of imine formation compared to less substituted benzaldehydes. usm.edu

α-Aminophosphonate Synthesis: A significant application of the aldehyde's reactivity is in the Kabachnik-Fields reaction, a three-component condensation of an aldehyde, an amine, and a hydrophosphoryl compound (like diethyl phosphite) to yield α-aminophosphonates. organic-chemistry.org These compounds are notable for being structural analogs of α-amino acids. mdpi.com The reaction can proceed through two main mechanistic pathways, either via an imine intermediate formed between the aldehyde and the amine, or through an α-hydroxyphosphonate intermediate. semanticscholar.orgnih.gov The specific pathway often depends on the nature of the reactants and reaction conditions. semanticscholar.org For aromatic aldehydes like 2-Methyl-6-piperidin-1-ylbenzaldehyde, the reaction with an amine and diethyl phosphite (B83602) provides a direct route to novel α-aminophosphonate derivatives. rsc.orge3s-conferences.org Studies on similar systems, such as 4-(piperidine-1-yl)benzaldehyde, have demonstrated the successful synthesis of α-aminophosphonates from pre-formed imines followed by the addition of a phosphite under acidic conditions or ultrasound irradiation. researchgate.net

| Aldehyde Component | Amine Component | Phosphorus Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehydes | Quinazolinone-based hydrazides | Diphenyl phosphite | ZnCl2/PPh3, Room Temp. | α-Aminophosphonates | nih.gov |

| 4-(piperidine-1-yl)benzaldehyde (Imine from) | Various | Triethylphosphite | Dilute HCl, Ultrasound | α-Aminophosphonates | researchgate.net |

| 4-Hydroxybenzaldehyde (Schiff bases from) | Various amines | Triphenylphosphite | Perchloric acid, Room Temp. | α-Aminophosphonates | nih.gov |

| Benzaldehyde (B42025) | Benzylamine | Diethyl phosphite | None (Tandem Reaction) | α-Aminophosphonates | mdpi.com |

Condensation Reactions

The aldehyde group readily undergoes condensation reactions with active methylene (B1212753) compounds, forming new carbon-carbon bonds. A prominent example is the Knoevenagel condensation. wikipedia.org In this reaction, the aldehyde reacts with a compound containing a methylene group activated by two electron-withdrawing groups (e.g., malonic acid, ethyl cyanoacetate, or dimedone) in the presence of a weak base catalyst, such as piperidine or an ammonium (B1175870) salt. wikipedia.orgtue.nl The reaction proceeds via a nucleophilic addition to the aldehyde followed by dehydration to yield a stable α,β-unsaturated product. wikipedia.org The choice of catalyst and reaction conditions, including the use of solvent-free methods, can significantly influence the reaction's efficiency and environmental impact. tue.nlresearchgate.net Studies on various substituted benzaldehydes show that both electron-donating and electron-withdrawing groups on the aromatic ring are generally well-tolerated. researchgate.netnih.gov The ortho-substituents on 2-Methyl-6-piperidin-1-ylbenzaldehyde may sterically influence the approach of the nucleophile and the subsequent elimination step.

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine/Ethanol | Conjugated enone | wikipedia.org |

| Syringaldehyde | Malonic acid | Ammonium bicarbonate/Solvent-free | Sinapinic acid | tue.nl |

| Various Benzaldehydes | Dimedone | ZrOCl2·8H2O/NaNH2 | 2,2'-(Arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) | researchgate.net |

| Various Benzaldehydes | Malononitrile | Amino-bifunctional frameworks/Room Temp. | Arylmethylene malononitrile | nih.gov |

Reductive Transformations

The aldehyde functional group can be readily reduced to a primary alcohol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. The reduction of 2-Methyl-6-piperidin-1-ylbenzaldehyde would yield (2-Methyl-6-piperidin-1-yl)methanol. This transformation converts the electrophilic carbonyl carbon into the corresponding hydroxymethyl group, significantly altering the molecule's chemical properties and potential for further functionalization.

Reactivity of the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a tertiary amine, rendering it nucleophilic and basic. Its reactivity is influenced by its attachment to the aromatic ring, which slightly delocalizes the lone pair of electrons, and by the steric hindrance imposed by the ortho-methyl group.

Nucleophilic Substitutions (e.g., SNAr reactions with related systems)

The piperidine nitrogen in 2-Methyl-6-piperidin-1-ylbenzaldehyde can act as a nucleophile in substitution reactions. A key example is the nucleophilic aromatic substitution (SNAr) reaction, where the amine attacks an electron-deficient aromatic ring, displacing a good leaving group (such as a halide). wikipedia.org For an SNAr reaction to occur, the target aromatic ring must be activated by strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group. wikipedia.orguomustansiriyah.edu.iq For instance, piperidine derivatives have been shown to react with highly activated substrates like 1-fluoro-2-nitrobenzene (B31998) or pentafluoropyridine, displacing a fluoride (B91410) ion. nih.govresearchgate.net The rate and success of such reactions depend on the nucleophilicity of the amine and the electronic properties of the aromatic substrate. nih.govnih.gov The steric bulk around the nitrogen in 2-Methyl-6-piperidin-1-ylbenzaldehyde could potentially slow its reaction rate in SNAr processes compared to less hindered amines.

Quaternization Reactions

As a tertiary amine, the piperidine nitrogen can undergo quaternization by reacting with alkyl halides (e.g., methyl iodide) in an SN2 reaction. This process, also known as N-alkylation, results in the formation of a quaternary ammonium salt. nih.govmdpi.com In this salt, the nitrogen atom bears a positive charge and is bonded to four carbon atoms. The reaction's efficiency can be influenced by the steric hindrance of both the amine and the alkyl halide, as well as the nature of the leaving group on the alkylating agent. mdpi.com The quaternization of 2-Methyl-6-piperidin-1-ylbenzaldehyde would yield a piperidinium (B107235) salt, a transformation that fundamentally changes the electronic properties of the nitrogen center, eliminating its basicity and nucleophilicity.

Reactivity of the Substituted Benzene Ring

The electronic and steric properties of the methyl, piperidinyl, and aldehyde groups profoundly influence the reactivity of the aromatic ring of 2-Methyl-6-piperidin-1-ylbenzaldehyde. The piperidinyl group, being an amino substituent, is a strong activating group and ortho-, para-director due to the lone pair of electrons on the nitrogen atom which can be delocalized into the benzene ring. Conversely, the benzaldehyde group is a deactivating group and a meta-director. The interplay of these groups, along with the ortho-methyl group, creates a complex substitution pattern.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) reactions on 2-Methyl-6-piperidin-1-ylbenzaldehyde are expected to be directed by the powerful activating effect of the piperidinyl group. The nitrogen atom's lone pair significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the piperidinyl substituent. However, the positions ortho to the piperidine are already substituted (with a methyl and an aldehyde group). Therefore, the para position to the piperidinyl group (the 4-position) would be the most likely site for electrophilic attack.

The aldehyde group deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position. Given the substitution pattern, the positions meta to the aldehyde are the 3- and 5-positions. The activating effect of the piperidinyl group is generally stronger than the deactivating effect of the aldehyde group, thus substitution is anticipated to occur at the position most activated by the piperidinyl group.

| Position | Influence of Piperidinyl Group | Influence of Aldehyde Group | Influence of Methyl Group | Predicted Reactivity |

| 3 | Meta | Meta | Ortho | Moderately activated |

| 4 | Para | Ortho | Meta | Strongly activated |

| 5 | Meta | Meta | Para | Moderately activated |

Based on this analysis, electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are predicted to yield predominantly the 4-substituted product.

C-H Bond Activation and Functionalization

The presence of both aryl C(sp²)–H and benzylic C(sp³)–H bonds in 2-Methyl-6-piperidin-1-ylbenzaldehyde offers multiple possibilities for C-H bond activation and functionalization, often catalyzed by transition metals like palladium.

The aldehyde group can act as a directing group for ortho-C–H functionalization. In this molecule, the positions ortho to the aldehyde are already substituted. However, palladium-catalyzed C-H functionalization can also be directed by other functional groups. The nitrogen atom of the piperidinyl group could potentially direct C-H activation at the adjacent methyl group or at the C-H bond on the benzene ring.

Recent advancements have demonstrated that transient directing groups can be employed for the ortho-C-H functionalization of benzaldehydes. This strategy involves the in-situ formation of an imine, which then directs a metal catalyst to a specific C-H bond. For 2-Methyl-6-piperidin-1-ylbenzaldehyde, such a strategy could potentially enable functionalization at the less sterically hindered C-H bonds of the benzene ring.

Kinetic Studies of Reaction Pathways

Kinetic studies provide valuable insights into reaction mechanisms, including the determination of rate-determining steps and the influence of reaction conditions. While specific kinetic data for reactions involving 2-Methyl-6-piperidin-1-ylbenzaldehyde is scarce, general principles from studies on other substituted benzaldehydes can be applied.

Determination of Rate Constants and Orders of Reaction

The rate of a reaction involving 2-Methyl-6-piperidin-1-ylbenzaldehyde would be influenced by the nature of the reactants and the reaction conditions. For instance, in an electrophilic aromatic substitution reaction, the rate would depend on the concentration of both the benzaldehyde derivative and the electrophile. The reaction order with respect to each reactant could be determined by systematically varying their initial concentrations and monitoring the reaction rate.

Kinetic studies on the Wittig-Horner reaction of substituted benzaldehydes have shown that the reaction is often first order in the phosphonate, the aldehyde, and the base. Similar methodologies could be employed to determine the rate constants and reaction orders for various reactions of 2-Methyl-6-piperidin-1-ylbenzaldehyde.

Influence of Reaction Conditions on Reaction Rates

Reaction conditions such as temperature, solvent polarity, and catalyst concentration can significantly impact reaction rates. For many organic reactions, an increase in temperature leads to a higher reaction rate, as described by the Arrhenius equation.

The choice of solvent is also crucial. For reactions involving charged intermediates or transition states, polar solvents are generally preferred as they can stabilize these species, thereby lowering the activation energy and increasing the reaction rate. In the case of palladium-catalyzed C-H activation reactions, the choice of ligand and additives can dramatically influence both the rate and the selectivity of the reaction.

Detailed Mechanistic Postulations and Experimental Validation

The elucidation of reaction mechanisms involves proposing a step-by-step pathway from reactants to products and providing experimental evidence to support the proposed mechanism. For reactions of 2-Methyl-6-piperidin-1-ylbenzaldehyde, mechanistic postulations would be based on the known reactivity of its functional groups.

For an electrophilic aromatic substitution reaction, the proposed mechanism would involve the initial formation of a sigma complex (arenium ion), where the electrophile has added to the aromatic ring. The stability of this intermediate is a key factor in determining the regioselectivity of the reaction. The activating piperidinyl group would stabilize a positive charge at the ortho and para positions through resonance, thus favoring the formation of the sigma complex leading to the 4-substituted product.

For a palladium-catalyzed C-H functionalization reaction directed by the aldehyde group (via a transient directing group), a plausible mechanism would involve the following key steps:

Formation of an imine between the aldehyde and a transient directing group.

Coordination of the palladium catalyst to the imine nitrogen.

Cyclometalation to form a palladacycle intermediate through C-H activation.

Reaction with a coupling partner (e.g., an aryl halide).

Reductive elimination to form the product and regenerate the palladium catalyst.

Experimental validation for such a mechanism could be obtained through various techniques, including:

Isolation and characterization of intermediates: If a proposed intermediate is stable enough, its isolation and structural characterization (e.g., by X-ray crystallography) would provide strong evidence for the mechanism.

Isotope labeling studies: Using deuterated substrates can help to determine whether a particular C-H bond is broken in the rate-determining step (kinetic isotope effect).

In-situ spectroscopic studies: Techniques like NMR and IR spectroscopy can be used to monitor the reaction mixture over time and detect the presence of transient intermediates.

In-depth Mechanistic Data for 2-Methyl-6-piperidin-1-ylbenzaldehyde Not Available in Public Scientific Literature

Following a comprehensive search of publicly available scientific databases and literature, detailed experimental and theoretical data regarding the specific reactivity and mechanistic investigations of 2-Methyl-6-piperidin-1-ylbenzaldehyde is not available. Consequently, a thorough and scientifically accurate article adhering to the requested outline cannot be generated at this time.

The specific areas where information is lacking include:

Electronic and Steric Effects on Reactivity:While general principles of electronic and steric effects on substituted benzaldehydes are well-established, specific quantitative studies or detailed analyses concerning 2-Methyl-6-piperidin-1-ylbenzaldehyde are absent from the literature. Research on analogous compounds suggests that the ortho-methyl and piperidinyl groups would exert significant, and potentially competing, electronic and steric influences on the reactivity of the aldehyde functional group. The piperidinyl group is an electron-donating group which would activate the aromatic ring, while the ortho-methyl group introduces steric hindrance around the aldehyde, which could impede nucleophilic attack.nih.govHowever, without specific studies on the target molecule, any discussion would be speculative.

Due to the absence of this critical, compound-specific data, it is not possible to construct the requested article on the "" with the required scientific rigor and adherence to the provided outline.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the connectivity of atoms, the electronic environment of nuclei, and the functional groups present within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the electronic environment of each carbon atom. Two-dimensional (2D) NMR techniques, such as COSY and HSQC, establish direct and long-range correlations between protons and carbons.

A thorough search of scientific literature and spectral databases did not yield any published ¹H or ¹³C NMR data specifically for 2-Methyl-6-piperidin-1-ylbenzaldehyde. Consequently, a data table of chemical shifts and coupling constants cannot be compiled.

Mass Spectrometry (e.g., ESI-MS, MALDI-TOF)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound, which aids in confirming its molecular formula. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million.

There is no specific experimental mass spectrometry data, such as that from Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), available in the reviewed literature for 2-Methyl-6-piperidin-1-ylbenzaldehyde.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to characteristic absorption bands for different functional groups, such as the carbonyl (C=O) stretch of the aldehyde and C-N stretching of the piperidine (B6355638) ring.

No experimentally obtained IR spectrum or a list of characteristic absorption bands for 2-Methyl-6-piperidin-1-ylbenzaldehyde has been reported in the scientific literature searched.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Profile Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The absorption profile, including the wavelength of maximum absorbance (λmax), is characteristic of a compound's chromophores.

Specific UV-Vis absorption data for 2-Methyl-6-piperidin-1-ylbenzaldehyde is not available in published scientific sources.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's solid-state conformation.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A crystallographic analysis would reveal the exact geometry of the benzaldehyde (B42025) and piperidine rings, the orientation of the methyl and piperidinyl substituents relative to the aldehyde group, and any deviations from ideal geometries caused by steric hindrance or electronic effects.

A search of crystallographic databases and the broader scientific literature found no published single-crystal X-ray diffraction data for 2-Methyl-6-piperidin-1-ylbenzaldehyde. Therefore, a table of its bond lengths, bond angles, and torsion angles cannot be presented.

Intermolecular Packing and Crystal Lattice Interactions

While specific crystallographic data for 2-Methyl-6-piperidin-1-ylbenzaldehyde is not extensively reported in the literature, the intermolecular packing in its solid state can be inferred from analyses of structurally related compounds. In similar substituted piperidine and aromatic molecules, the crystal lattice is typically stabilized by a network of weak intermolecular forces.

In a related compound, diethyl (6-methyl-2-pyridyl)aminoethylenemalonate, molecules are observed to stack in a head-to-tail fashion, indicating that π-π stacking interactions can be a significant stabilizing force in the crystal lattice of aromatic heterocyclic compounds. ntu.ac.ukresearchgate.net

Conformational Preferences of the Piperidine Ring and Benzene (B151609) Moiety

In studies of r-2,c-6-diphenylpiperidine, the two phenyl rings are significantly twisted away from the plane of the piperidine ring, with dihedral angles of approximately 81°. researchgate.net A similar twisted conformation is expected for 2-Methyl-6-piperidin-1-ylbenzaldehyde to alleviate steric strain between the hydrogen atoms on the piperidine ring and the ortho substituents on the benzene ring.

Chair Conformation Analysis and Ring Puckering Parameters

The piperidine ring, like cyclohexane, typically adopts a stable chair conformation to minimize angular and torsional strain. nih.govnih.govchemrxiv.org This conformation is characterized by specific ring puckering parameters, which quantify the degree and nature of the ring's deviation from planarity.

While the specific parameters for 2-Methyl-6-piperidin-1-ylbenzaldehyde are not available, data from analogous structures like r-2,c-6-diphenylpiperidine provide a clear example of this analysis. researchgate.net The chair conformation in this reference compound is defined by its Cremer & Pople puckering parameters. researchgate.net

Table 1: Ring Puckering Parameters for an Analogous Piperidine Compound

| Parameter | Value for r-2,c-6-diphenylpiperidine researchgate.net | Description |

|---|---|---|

| q2 (Å) | 0.0420 (15) | Represents the degree of puckering in the ring. |

| q3 (Å) | -0.5799 (15) | Describes the "height" of the chair conformation. |

| φ2 (°) | 190 (2) | The phase angle, which indicates the type of conformation. |

These parameters confirm a distinct chair geometry. It is highly probable that the piperidine ring in 2-Methyl-6-piperidin-1-ylbenzaldehyde also exists in a similar, stable chair conformation.

Steric Interactions and Pseudorotational Barriers

Steric interactions play a crucial role in defining the conformational preferences of the molecule. The primary steric hindrance occurs between the piperidine ring and the two ortho substituents (methyl and aldehyde groups) on the benzaldehyde moiety. These interactions likely raise the energy barrier for rotation around the N-C(aryl) bond, restricting the molecule to a limited set of stable conformations.

Within the piperidine ring itself, the transition between the two possible chair conformations (4C1 and 1C4) occurs via a high-energy twist-boat intermediate. The energy barrier for this ring inversion is influenced by the substituents. However, in this case, as the piperidine ring is symmetrically attached to the benzene ring, the two chair forms are energetically equivalent unless other interactions in a crystal lattice come into play. The presence of endocyclic double bonds or fusion to aromatic systems is known to restrict puckering and pseudo-rotation, though this is not directly applicable to the piperidine ring itself in this molecule. nih.govchemrxiv.org

Tautomerism Studies

Tautomerism involves the migration of a proton to create structural isomers that are in equilibrium. The most common form for aldehydes is keto-enol tautomerism, which requires the presence of at least one hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon). stackexchange.combritannica.com

2-Methyl-6-piperidin-1-ylbenzaldehyde lacks an α-hydrogen, as the α-carbon is part of the benzene ring and is bonded to the piperidine and methyl-substituted carbons. Consequently, this compound cannot exhibit keto-enol tautomerism. stackexchange.com While other forms of tautomerism, such as ring-chain tautomerism, have been observed in some complex aldehyde derivatives, there is no evidence to suggest that such phenomena are applicable to 2-Methyl-6-piperidin-1-ylbenzaldehyde under normal conditions. researchgate.netacs.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

No published studies were found that have performed DFT calculations on 2-Methyl-6-piperidin-1-ylbenzaldehyde. This includes the foundational calculations necessary for understanding its three-dimensional structure and electronic behavior.

Geometry Optimization and Vibrational Analysis

Information regarding the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles for 2-Methyl-6-piperidin-1-ylbenzaldehyde, is unavailable. Similarly, results from vibrational analysis, which would predict its theoretical infrared and Raman spectra, have not been reported.

Prediction of Spectroscopic Properties

There are no available reports on the theoretical prediction of spectroscopic properties for this compound. This includes the simulation of its UV-Vis absorption spectra and the calculation of its theoretical NMR chemical shifts, which are crucial for structural elucidation.

Molecular Orbital Analysis

An analysis of the frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been published for 2-Methyl-6-piperidin-1-ylbenzaldehyde. Therefore, data on the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and kinetic stability, is not available.

Analysis of Global and Local Reactivity Descriptors

A quantitative assessment of the chemical reactivity of 2-Methyl-6-piperidin-1-ylbenzaldehyde through global and local reactivity descriptors derived from conceptual DFT is absent from the literature.

Electronic Chemical Potential and Chemical Hardness

Calculated values for electronic chemical potential (μ) and chemical hardness (η), which provide insight into the molecule's resistance to changes in its electron distribution, could not be found.

Global Electrophilicity Index

The global electrophilicity index (ω), a measure of a molecule's ability to accept electrons, has not been calculated or reported for 2-Methyl-6-piperidin-1-ylbenzaldehyde.

The available scientific literature includes computational studies on related but distinct molecules, such as other piperidine (B6355638) derivatives or benzaldehyde (B42025) derivatives. nih.govnih.govresearchgate.net For instance, research exists on the molecular docking of piperidine-based thiosemicarbazones and N-functionalized piperidine derivatives linked to other ring systems. nih.govresearchgate.net Similarly, molecular dynamics simulations have been performed on various compounds containing piperidine or related scaffolds to understand their dynamic behavior and stability in complex with biological targets. nih.govssrn.commdpi.com However, this body of work does not directly analyze or provide data for 2-Methyl-6-piperidin-1-ylbenzaldehyde.

Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline without fabricating data. Generating content for the specified sections—Reaction Mechanism Predictions and Transition State Analysis, Molecular Dynamics Simulations, and Molecular Docking Studies—would require speculative analysis rather than reporting on existing research findings, which would contradict the core requirement for factual accuracy.

Applications of 2 Methyl 6 Piperidin 1 Ylbenzaldehyde in Organic Synthesis

Role as a Key Building Block for Diverse Complex Organic Architectures

There is a notable lack of specific examples in the scientific literature that explicitly describe the use of 2-Methyl-6-piperidin-1-ylbenzaldehyde as a key building block for the construction of diverse and complex organic architectures. While substituted benzaldehydes are fundamental starting materials in organic synthesis, the unique steric and electronic properties conferred by the ortho-methyl and ortho-piperidyl substituents on this particular molecule may influence its reactivity in ways that have not yet been broadly explored or reported. The piperidine (B6355638) moiety, in general, is a prevalent structural motif in a wide array of pharmaceuticals and biologically active compounds, suggesting the potential of its derivatives as valuable synthetic intermediates. mdpi.com

Synthesis of Novel Heterocyclic Systems

The synthesis of novel heterocyclic systems often employs substituted benzaldehydes as precursors. However, specific methodologies detailing the incorporation of 2-Methyl-6-piperidin-1-ylbenzaldehyde into such frameworks are not readily found.

The construction of fused ring systems is a significant area of organic synthesis. While multicomponent reactions and cyclization strategies often utilize benzaldehyde (B42025) derivatives to build fused heterocyclic scaffolds, there are no specific documented examples that feature 2-Methyl-6-piperidin-1-ylbenzaldehyde as the starting material for such transformations. The steric hindrance from the ortho-methyl and piperidinyl groups might present unique challenges or opportunities in cyclization reactions, which remain to be documented.

Spiro compounds, which contain two rings connected by a single common atom, are of considerable interest in medicinal chemistry. The synthesis of spiropiperidines can be achieved through various strategies, including the formation of a spiro-ring on a pre-existing piperidine or the construction of the piperidine ring on a spirocyclic core. google.com Although piperidine-containing aldehydes can be precursors to intermediates for spirocycle synthesis, there is no direct literature evidence for the use of 2-Methyl-6-piperidin-1-ylbenzaldehyde in the construction of spiro compounds.

Formation of Fulleropyrrolidines via Prato Reactions

The Prato reaction is a powerful method for the functionalization of fullerenes, typically involving the 1,3-dipolar cycloaddition of an azomethine ylide, which can be generated in situ from an aldehyde and an amino acid. While this reaction is well-established for various benzaldehyde derivatives, research into the application of 2-Methyl-6-piperidin-1-ylbenzaldehyde in this specific context is not available. Studies on similar compounds, such as 4-piperidinyl-benzaldehyde, have shown their utility in Prato reactions, but the electronic and steric differences of the 2-methyl-6-piperidyl isomer make direct extrapolation of reactivity difficult.

Development of Fluorescent Markers and Fluorophores (e.g., for polymerization kinetics monitoring)

The development of fluorescent markers and fluorophores is a dynamic field of research. Certain aromatic aldehydes and their derivatives can serve as precursors to fluorescent molecules. However, there is no specific information in the scientific literature to suggest that 2-Methyl-6-piperidin-1-ylbenzaldehyde has been utilized for the development of fluorescent markers or for applications such as monitoring polymerization kinetics.

Preparation of Substituted Alpha-Aminophosphonates

Alpha-aminophosphonates are an important class of compounds with diverse biological activities. Their synthesis is often achieved through the Kabachnik-Fields reaction or related multicomponent reactions involving an aldehyde, an amine, and a phosphorus-based nucleophile. While these reactions are general for a wide range of aldehydes, there are no specific reports on the use of 2-Methyl-6-piperidin-1-ylbenzaldehyde for the preparation of substituted alpha-aminophosphonates. Research in this area has utilized other isomers, such as 4-(piperidine-1-yl)benzaldehyde, but not the 2-methyl-6-piperidyl variant.

Utility in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. While the direct application of 2-Methyl-6-piperidin-1-ylbenzaldehyde in published multicomponent reaction sequences is not extensively documented in scientific literature, its structural features as a sterically hindered and electronically modified aromatic aldehyde suggest a potential, albeit nuanced, utility in this field.

The reactivity of an aldehyde in common MCRs, such as the Ugi, Passerini, or Biginelli reactions, is a critical factor influencing the reaction's success and yield. The presence of the ortho-methyl and ortho-piperidine substituents in 2-Methyl-6-piperidin-1-ylbenzaldehyde introduces significant steric bulk around the formyl group. This steric hindrance can be expected to decrease the electrophilicity of the carbonyl carbon, potentially slowing down the initial condensation steps that are common to many MCRs, for instance, the imine formation in the Ugi reaction.

Furthermore, the piperidine ring, being an electron-donating group through resonance, increases the electron density on the aromatic ring and, to a lesser extent, on the aldehyde functional group. This electronic effect, combined with the steric hindrance, could present challenges in achieving high conversion rates under standard MCR conditions. It is plausible that reactions involving this aldehyde would necessitate more forcing conditions, such as higher temperatures, longer reaction times, or the use of highly active catalysts to overcome the reduced reactivity.

However, these same features could also be leveraged to achieve unique selectivity in certain MCRs. For instance, in competitive reaction scenarios, the steric bulk might favor the formation of less sterically congested products or influence the stereochemical outcome of the reaction. The specific substitution pattern could also lead to novel scaffolds that are not accessible with simpler, unhindered aldehydes.

Ugi Reaction : This four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. The initial step is the formation of an imine from the aldehyde and the amine. The steric hindrance in 2-Methyl-6-piperidin-1-ylbenzaldehyde might slow this step, but with an appropriate choice of a less hindered amine and optimized reaction conditions, the formation of the corresponding α-acylamino amide product could potentially be achieved.

Passerini Reaction : This three-component reaction combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. Similar to the Ugi reaction, the electrophilicity of the aldehyde is key. The reduced reactivity of 2-Methyl-6-piperidin-1-ylbenzaldehyde could be a limiting factor, but its participation could lead to highly functionalized and sterically complex molecules.

Supramolecular Chemistry and Intermolecular Interactions

Investigation of Self-Assembly Phenomena and Aggregate Formation

The self-assembly of organic molecules into well-defined supramolecular structures is a phenomenon driven by a combination of non-covalent interactions. In the case of 2-Methyl-6-piperidin-1-ylbenzaldehyde, the interplay between hydrogen bonding, pi-pi stacking, and van der Waals forces is expected to direct its aggregation behavior.

The formation of these aggregates can be investigated using various techniques:

| Technique | Information Obtained |

| X-ray Crystallography | Provides detailed information about the three-dimensional arrangement of molecules in a single crystal, revealing the specific intermolecular contacts. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can detect changes in chemical shifts upon aggregation, providing insights into the solution-state assembly. |

| Mass Spectrometry | Can be used to identify the size and composition of molecular aggregates in the gas phase. |

| Atomic Force Microscopy (AFM) | Allows for the visualization of self-assembled structures on surfaces. |

The steric hindrance imposed by the ortho-substituents may prevent the formation of highly ordered, extended structures, potentially favoring the formation of smaller, discrete aggregates.

Characterization of Hydrogen Bonding Networks

Hydrogen bonding is a critical directional interaction in supramolecular chemistry. In 2-Methyl-6-piperidin-1-ylbenzaldehyde, several potential hydrogen bond acceptors and donors exist. The oxygen atom of the aldehyde group is a primary hydrogen bond acceptor. The nitrogen atom of the piperidine (B6355638) ring can also act as a hydrogen bond acceptor. While the molecule itself lacks strong hydrogen bond donors, weak C-H---O and C-H---N interactions are likely to be significant in its crystal packing.

In the absence of a crystal structure for 2-Methyl-6-piperidin-1-ylbenzaldehyde, we can infer potential hydrogen bonding motifs from related structures. For instance, studies on other piperidine-containing compounds have shown the prevalence of N—H···N and C—H···O hydrogen-bonded chains. In the case of our target molecule, intermolecular C-H---O interactions involving the aldehyde oxygen and aromatic or aliphatic C-H groups are highly probable.

Table of Potential Hydrogen Bond Interactions:

| Donor | Acceptor | Interaction Type | Expected Significance |

| Aromatic C-H | Aldehyde O | C-H---O | High |

| Piperidine C-H | Aldehyde O | C-H---O | Moderate |

| Aromatic C-H | Piperidine N | C-H---N | Low to Moderate |

Analysis of Pi-Pi Stacking Interactions

Pi-pi stacking is a non-covalent interaction that occurs between aromatic rings. The electron-rich pi system of the benzene (B151609) ring in 2-Methyl-6-piperidin-1-ylbenzaldehyde can participate in such interactions. However, the presence of the bulky methyl and piperidinyl groups in the ortho positions is expected to have a profound influence on the geometry and strength of these interactions.

Typically, pi-pi stacking can occur in a face-to-face (sandwich) or a face-to-edge (T-shaped) arrangement. Due to the significant steric hindrance from the ortho substituents, a parallel, face-to-face stacking arrangement is likely to be disfavored. It is more probable that any pi-pi interactions would be of a displaced or T-shaped nature. Computational studies on other ortho-substituted aromatic compounds have shown that substituents can significantly alter the electrostatic potential of the aromatic ring, thereby influencing the nature of the stacking.

Factors Influencing Pi-Pi Stacking in 2-Methyl-6-piperidin-1-ylbenzaldehyde:

| Factor | Effect |

| Steric Hindrance | Disfavors close, parallel stacking arrangements. |

| Electron-donating character of substituents | Can influence the quadrupole moment of the aromatic ring, affecting the preferred stacking geometry. |

| Crystal Packing Forces | The overall arrangement of molecules in the crystal lattice will dictate the feasibility and geometry of pi-pi interactions. |

The analysis of crystal structures of similarly crowded aromatic aldehydes often reveals that other intermolecular forces, such as hydrogen bonding and van der Waals interactions, play a more dominant role in directing the crystal packing than strong pi-pi stacking.

Exploration of Host-Guest Chemistry and Complexation

The aldehyde functionality and the aromatic ring of 2-Methyl-6-piperidin-1-ylbenzaldehyde make it a potential guest molecule for various molecular hosts. Host-guest chemistry involves the formation of a complex between a host molecule, which has a binding cavity, and a guest molecule that fits within it.

Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common hosts for aromatic guest molecules. The benzene ring of 2-Methyl-6-piperidin-1-ylbenzaldehyde could potentially be included within the cavity of a cyclodextrin, such as beta-cyclodextrin. The stability of such a complex would depend on the size fit and the intermolecular interactions between the guest and the host's cavity.

The formation of such host-guest complexes can be studied by various analytical techniques, including:

NMR Spectroscopy: Changes in the chemical shifts of both the host and guest protons upon complexation provide evidence of inclusion.

UV-Vis Spectroscopy: Perturbations in the absorption spectrum of the guest molecule can indicate its inclusion within the host cavity.

Isothermal Titration Calorimetry (ITC): This technique can be used to determine the thermodynamic parameters of the binding, such as the binding constant (K), enthalpy (ΔH), and entropy (ΔS).

The bulky ortho substituents might influence the orientation of the guest molecule within the host cavity and could potentially affect the binding affinity.

Derivatization Strategies for Analytical and Synthetic Purposes

Chemical Derivatization for Enhanced Analytical Detection (e.g., for HPLC-MS)

For quantitative analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), derivatization is often employed to improve the physicochemical properties of an analyte. This is particularly relevant for aldehydes, which may exhibit poor ionization efficiency or chromatographic behavior. The aldehyde functionality in 2-Methyl-6-piperidin-1-ylbenzaldehyde is the primary target for such modifications. The goal is to introduce a functional group that enhances ionization, thereby increasing the sensitivity and selectivity of the detection.

Common derivatization agents for aldehydes react with the carbonyl group to form a more readily ionizable and stable product. Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with aldehydes to form corresponding hydrazones, which are highly chromophoric and ionize well, making them suitable for HPLC-UV and LC-MS analysis. nih.govresearchgate.net Another strategy involves using reagents that introduce a permanently charged or easily protonated site. For instance, Girard's reagents (T and P) are cationic derivatizing agents that react with carbonyls to form hydrazones with a quaternary ammonium (B1175870) group, significantly enhancing detection by electrospray ionization (ESI)-MS.

Fluorescence labeling is another powerful technique. Reagents like N-acetylhydrazine acridone (B373769) (AHAD) can react with the aldehyde group to produce a highly fluorescent derivative, allowing for sensitive detection by HPLC with fluorescence detection (HPLC-FL). rsc.org The derivatization with AHAD is typically performed under mild acidic conditions and at a moderate temperature. rsc.org Similarly, other hydrazine-based reagents can be used to improve detection limits for trace-level analysis in complex matrices. nih.gov

Table 1: Derivatization Reagents for Enhanced Analytical Detection of Aldehydes

| Reagent | Functional Group Targeted | Type of Derivative | Enhancement | Typical Reaction Conditions |

|---|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehyde (Carbonyl) | Hydrazone | UV absorbance, MS ionization | Acidic catalyst (e.g., formic acid), room temperature. nih.gov |

| Girard's Reagent T | Aldehyde (Carbonyl) | Hydrazone | ESI-MS signal (permanent positive charge) | Acidic conditions, mild heating. |

| N-acetylhydrazine acridone (AHAD) | Aldehyde (Carbonyl) | Hydrazone | Fluorescence | Acid catalyst (e.g., trichloroacetic acid), 40°C. rsc.org |

| 4-(2-(trimethylammonio)ethoxy)benzenaminium iodide (4-APEBA) | Aldehyde (Carbonyl) | Imine (via reductive amination) | ESI-MS signal (permanent positive charge) | Reductive amination conditions (e.g., NaBH₃CN). nih.gov |

Formation of Stable Derivatives for Structural Characterization

The definitive determination of a molecule's three-dimensional structure often relies on techniques such as single-crystal X-ray diffraction. nih.govwikipedia.org This requires the compound to be a stable, crystalline solid. While 2-Methyl-6-piperidin-1-ylbenzaldehyde may be an oil or a low-melting solid at room temperature, it can be converted into stable, crystalline derivatives suitable for such analysis.

The most common strategy involves the condensation of the aldehyde group with a primary amine or a related nucleophile to form a new, often more rigid and crystalline, compound.

Schiff Bases (Imines): Reaction with primary amines leads to the formation of Schiff bases. The choice of the amine can influence the crystallinity of the resulting imine. Aromatic amines, for example, often yield highly crystalline Schiff base derivatives. mdpi.com

Hydrazones: Condensation with hydrazine (B178648) or substituted hydrazines (like phenylhydrazine) produces hydrazones. These derivatives often exhibit good crystallinity and their structures can be confirmed by X-ray diffraction. researchgate.net

Semicarbazones and Thiosemicarbazones: Reaction with semicarbazide (B1199961) or thiosemicarbazide (B42300) yields the corresponding semicarbazone or thiosemicarbazone. These derivatives are known for their high propensity to crystallize and have been extensively studied for their structural and conformational properties. mdpi.com

Hemiaminals: In some cases, reaction with specific amines, such as 4-amino-1,2,4-triazole (B31798) derivatives, can lead to the formation of stable hemiaminals, which can be isolated and structurally characterized. mdpi.comnih.gov

These derivatization reactions not only facilitate structural elucidation but also provide insights into the reactivity of the aldehyde group and the steric environment created by the ortho-methyl and piperidine (B6355638) substituents.

Table 2: Stable Derivatives for Structural Elucidation

| Derivative Type | Reagent | Key Features | Analytical Purpose |

|---|---|---|---|

| Schiff Base (Imine) | Primary Amine (e.g., Aniline) | C=N bond, often crystalline | X-ray Crystallography, NMR Spectroscopy |

| Hydrazone | Hydrazine / Phenylhydrazine | C=N-N bond, good crystallinity | X-ray Crystallography, Melting Point Determination |

| Thiosemicarbazone | Thiosemicarbazide | C=N-NH-C(S)-NH₂, high tendency to crystallize | X-ray Crystallography, Conformational Analysis. mdpi.com |

| Hemiaminal | 4-Amino-1,2,4-triazole | C(OH)(NHR) group, stable in specific cases | Mechanistic studies, X-ray Crystallography. mdpi.com |

Modification for Ligand Design in Coordination Chemistry

The structure of 2-Methyl-6-piperidin-1-ylbenzaldehyde contains potential donor atoms—the aldehyde oxygen and the piperidine nitrogen—making it a candidate for modification into a ligand for metal complexes. However, the aldehyde group itself is generally a weak coordinator. A more effective strategy is to derivatize the aldehyde to create a multidentate ligand.

The most common approach is the synthesis of Schiff base ligands. nih.govbibliomed.org By reacting 2-Methyl-6-piperidin-1-ylbenzaldehyde with a primary amine that contains at least one other donor group, a multidentate ligand can be formed. For example, condensation with an amino alcohol (like ethanolamine) or a diamine (like ethylenediamine) would generate ligands capable of binding to a metal center through the imine nitrogen, the additional donor group from the amine component, and potentially the piperidine nitrogen. derpharmachemica.com

The steric bulk provided by the ortho-methyl and piperidine groups can play a crucial role in the coordination chemistry of the resulting metal complexes. mdpi.com These groups can influence the geometry around the metal center, potentially leading to complexes with specific catalytic or physical properties. The piperidine nitrogen, being a tertiary amine, can also act as a donor atom, leading to tridentate ligands and the formation of stable chelate rings. mdpi.com

Table 3: Potential Ligand Modifications and Coordination Modes

| Derivatization Reaction | Resulting Ligand Type | Potential Donor Atoms | Possible Denticity |

|---|---|---|---|

| Condensation with Ethanolamine | Schiff Base | Imine Nitrogen, Hydroxyl Oxygen, Piperidine Nitrogen | Bidentate (N,O) or Tridentate (N,O,N) |

| Condensation with Ethylenediamine (1:1) | Schiff Base | Imine Nitrogen, Primary Amine Nitrogen, Piperidine Nitrogen | Tridentate (N,N,N) |

| Condensation with 2-Aminophenol | Schiff Base | Imine Nitrogen, Phenolic Oxygen, Piperidine Nitrogen | Tridentate (N,O,N) |

| Reduction to Alcohol | Amino Alcohol | Hydroxyl Oxygen, Piperidine Nitrogen | Bidentate (O,N) |

Synthesis of Analogues for Structure-Reactivity Relationship Studies (focusing on chemical properties)

To understand how the structural features of 2-Methyl-6-piperidin-1-ylbenzaldehyde influence its chemical properties, a systematic synthesis of analogues is essential. Structure-reactivity relationship studies correlate changes in molecular structure with changes in reactivity, providing valuable insights into reaction mechanisms. researchgate.netresearchgate.net

For this compound, analogues can be designed by modifying three key regions:

The Aromatic Ring: Introducing electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro, chloro) at other positions on the benzene (B151609) ring would alter the electronic properties of the aldehyde group. Electron-withdrawing groups would make the aldehyde carbon more electrophilic and thus more reactive towards nucleophiles, while electron-donating groups would have the opposite effect.

The Methyl Group: Replacing the ortho-methyl group with other alkyl groups of varying sizes (e.g., ethyl, isopropyl) would allow for the study of steric effects on the reactivity of the adjacent aldehyde group. Increasing the steric bulk is expected to hinder the approach of nucleophiles.

The Piperidine Ring: Modification of the piperidine ring, for instance, by introducing substituents on the ring or changing the ring size (e.g., to a pyrrolidine (B122466) or morpholine), would alter the basicity and nucleophilicity of the nitrogen atom, as well as the steric profile of this substituent.

By synthesizing these analogues and comparing their reactivity in specific reactions (e.g., oxidation to the corresponding carboxylic acid, or condensation with amines), a quantitative relationship between structure and chemical reactivity can be established. researchgate.net

Table 4: Analogue Design for Structure-Reactivity Studies

| Modification Site | Example of Analogue | Property to Investigate | Expected Effect on Aldehyde Reactivity |

|---|---|---|---|

| Aromatic Ring | 4-Nitro-2-methyl-6-piperidin-1-ylbenzaldehyde | Electronic effects (electron-withdrawing) | Increased electrophilicity and reactivity. |

| Aromatic Ring | 4-Methoxy-2-methyl-6-piperidin-1-ylbenzaldehyde | Electronic effects (electron-donating) | Decreased electrophilicity and reactivity. |

| Ortho-Substituent | 2-Ethyl-6-piperidin-1-ylbenzaldehyde | Steric hindrance | Decreased reactivity due to increased steric bulk. |

| Piperidine Moiety | 2-Methyl-6-morpholinobenzaldehyde | Basicity and steric profile of the amino substituent | Altered electronic and steric influence on the aldehyde. |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural identity of 2-Methyl-6-piperidin-1-ylbenzaldehyde?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and Fourier-transform infrared spectroscopy (FTIR). For crystallographic validation, single-crystal X-ray diffraction (SCXRD) is ideal but requires high-purity samples. Cross-reference spectral data with computational models (e.g., density functional theory, DFT) to resolve ambiguities in peak assignments .

Q. How can researchers optimize the synthesis of 2-Methyl-6-piperidin-1-ylbenzaldehyde to minimize by-products?

- Methodological Answer : Employ controlled reaction conditions (e.g., inert atmosphere, precise temperature gradients) and stoichiometric monitoring via thin-layer chromatography (TLC). Use column chromatography for purification, and validate purity with HPLC (≥97% purity threshold) . For scale-up, consider fractional distillation or recrystallization in non-polar solvents.

Q. What solvent systems are suitable for solubility testing of 2-Methyl-6-piperidin-1-ylbenzaldehyde in biological assays?

- Methodological Answer : Test solubility in dimethyl sulfoxide (DMSO), ethanol, and aqueous buffers (pH 4–8). Use dynamic light scattering (DLS) to assess aggregation. Pre-saturate solvents with nitrogen to prevent oxidation. Document solubility thresholds (e.g., mg/mL) for reproducibility .

Advanced Research Questions

Q. How should researchers address batch-to-batch variability in the physicochemical properties of synthesized 2-Methyl-6-piperidin-1-ylbenzaldehyde?

- Methodological Answer : Implement rigorous quality control (QC) protocols:

- HPLC-MS : Monitor retention times and mass-to-charge ratios for consistency.

- Karl Fischer titration : Quantify residual water content.

- Thermogravimetric analysis (TGA) : Assess thermal stability and salt content.

For sensitive assays (e.g., enzyme inhibition), request additional QC metrics (e.g., TFA removal <1%) .

Q. What experimental strategies can resolve contradictions in spectroscopic data between computational predictions and empirical observations?

- Methodological Answer : Perform triangulation by:

- Replicating synthesis : Confirm reproducibility across labs.

- DFT refinement : Adjust computational parameters (e.g., basis sets, solvation models).

- Cross-validation : Compare with structurally analogous compounds (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) .

Publish raw spectral data in open-access repositories for peer validation .

Q. How can researchers design stability studies for 2-Methyl-6-piperidin-1-ylbenzaldehyde under varying storage conditions?

- Methodological Answer : Use accelerated stability testing:

- Temperature/humidity chambers : Test degradation at 25°C/60% RH and 40°C/75% RH.

- Light exposure : Conduct ICH Q1B photostability testing.

- Analytical endpoints : Monitor via HPLC for decomposition products and NMR for structural integrity. Use Arrhenius modeling to predict shelf life .

Q. What in silico approaches are suitable for predicting the biological activity of 2-Methyl-6-piperidin-1-ylbenzaldehyde derivatives?

- Methodological Answer : Combine:

- Molecular docking : Target-specific receptors (e.g., GPCRs, kinases) using AutoDock Vina.

- QSAR modeling : Corrogate substituent effects with bioactivity data.

- ADMET prediction : Use SwissADME or ADMETLab to assess pharmacokinetics. Validate predictions with in vitro assays (e.g., cytotoxicity in HEK293 cells) .

Methodological Best Practices

- Data Documentation : Maintain detailed logs of reaction conditions, purification steps, and QC metrics to ensure reproducibility .

- Contradiction Management : Use multi-method validation (e.g., NMR + HRMS + DFT) to resolve ambiguities .

- Ethical Reporting : Disclose batch-specific variability and analytical limitations in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.